Fumaramidmycin

Description

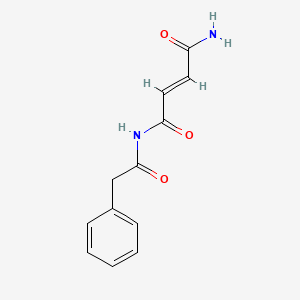

Structure

2D Structure

3D Structure

Properties

CAS No. |

57687-92-0 |

|---|---|

Molecular Formula |

C12H12N2O3 |

Molecular Weight |

232.23 g/mol |

IUPAC Name |

(E)-N'-(2-phenylacetyl)but-2-enediamide |

InChI |

InChI=1S/C12H12N2O3/c13-10(15)6-7-11(16)14-12(17)8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,15)(H,14,16,17)/b7-6+ |

InChI Key |

RPPKWABVORYKHA-VOTSOKGWSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)CC(=O)NC(=O)/C=C/C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC(=O)C=CC(=O)N |

Appearance |

Solid powder |

Other CAS No. |

57687-92-0 |

Pictograms |

Irritant |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

C-9154 fumaramidmycin N-(phenylacetyl)fumaramide Ro 09-0049 |

Origin of Product |

United States |

Foundational & Exploratory

Fumaramidmycin: A Technical Overview of its Discovery, Isolation, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fumaramidmycin, a novel antibiotic, was first isolated from the bacterium Streptomyces kurssanovii (strain NR-7GG1). This compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Structurally, this compound has been identified as N-(phenylacetyl) fumaramide. A notable characteristic of its production is the requirement of solid agar plate cultivation of S. kurssanovii, as the antibiotic is not produced in submerged fermentation cultures. This technical guide provides a comprehensive summary of the discovery, isolation, and biological properties of this compound, based on available scientific literature.

Discovery and Producing Organism

This compound was discovered as a new antibiotic produced by Streptomyces kurssanovii strain NR-7GG1.[1][2][3] This bacterium belongs to the genus Streptomyces, which is well-known for its prolific production of a wide array of secondary metabolites, including many clinically important antibiotics. The producing strain was characterized and named Streptomyces kurssanovii in the course of the initial studies on this antibiotic.[3]

Production of this compound

A critical aspect of this compound production is the cultivation method. The antibiotic is synthesized by S. kurssanovii NR-7GG1 when grown on solid agar plates.[3][4] However, production is not observed in submerged liquid cultures.[3][4] It is hypothesized that contact with the vegetative mycelia in submerged cultures may lead to the inactivation of the antibiotic, a phenomenon that has been described as contact inhibition.[4][5]

Fermentation Protocol (Hypothetical)

While the exact media composition and fermentation parameters are not detailed in the available literature, a general protocol for the cultivation of Streptomyces on solid media for antibiotic production can be outlined as follows.

Table 1: Hypothetical Fermentation Parameters for this compound Production

| Parameter | Value/Condition |

| Producing Strain | Streptomyces kurssanovii NR-7GG1 |

| Culture Medium | Agar-based medium (e.g., Bennett's Agar, Yeast Malt Extract Agar) |

| Inoculation | Spore suspension or mycelial fragments |

| Incubation Temperature | 28-30 °C |

| Incubation Time | 7-14 days |

| Culture Vessel | Petri dishes or larger agar trays |

Isolation and Purification

This compound is isolated from the agar cultures of S. kurssanovii. The compound has been obtained as colorless crystals.[1][2] The general workflow for the isolation and purification of a secondary metabolite from a solid-state fermentation is depicted in the diagram below.

References

- 1. mdpi.com [mdpi.com]

- 2. A new antibiotic, this compound. II. Isolation, structure and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A new antibiotic, this compound I. Production, biological properties and characterization of producer strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation and Characterization of N-(phenylacetyl) fumaramide

Disclaimer: As of the latest literature review, specific experimental data for the synthesis and characterization of N-(phenylacetyl) fumaramide is not publicly available. This guide, therefore, presents a comprehensive and technically detailed hypothetical framework for the structure elucidation and characterization of this molecule. The methodologies, data, and visualizations provided are representative of the rigorous scientific process that would be employed for a novel compound of this class, designed to be a valuable resource for researchers, scientists, and drug development professionals.

Introduction

N-acyl fumaramides represent a class of organic compounds with potential applications in medicinal chemistry and materials science, owing to the presence of the reactive α,β-unsaturated dicarbonyl system of the fumaramide core and the variable N-substituent. This guide focuses on a specific, albeit currently hypothetical, member of this family: N-(phenylacetyl) fumaramide. We will outline a systematic approach to its synthesis, purification, and comprehensive characterization, providing detailed experimental protocols and data interpretation strategies. This document serves as a blueprint for researchers venturing into the synthesis and analysis of novel fumaramide derivatives.

Proposed Synthesis and Purification

The synthesis of N-(phenylacetyl) fumaramide would likely proceed via a nucleophilic acyl substitution reaction. A plausible synthetic route involves the reaction of fumaryl chloride with phenylacetamide in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of N-(phenylacetyl) fumaramide

-

Reaction Setup: A dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with phenylacetamide (1.0 eq) and a suitable anhydrous solvent (e.g., dichloromethane, 10 mL/mmol). The solution is cooled to 0 °C in an ice bath.

-

Addition of Base: A non-nucleophilic base such as triethylamine (1.1 eq) is added to the solution.

-

Addition of Fumaryl Chloride: A solution of fumaryl chloride (0.5 eq) in the same anhydrous solvent is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is washed sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-(phenylacetyl) fumaramide.

A visual representation of the synthetic workflow is provided below.

Structure Elucidation

The definitive identification and structural confirmation of the synthesized N-(phenylacetyl) fumaramide would rely on a combination of spectroscopic techniques.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the carbon-hydrogen framework.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which confirms its elemental composition.

Hypothetical Spectroscopic Data

The following tables summarize the expected spectroscopic data for N-(phenylacetyl) fumaramide.

Table 1: Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.50 | s | 1H | NH |

| 7.40 - 7.25 | m | 5H | Ar-H |

| 7.10 | d, J = 15.0 Hz | 1H | -CH=CH- |

| 6.90 | d, J = 15.0 Hz | 1H | -CH=CH- |

| 3.80 | s | 2H | -CH₂- |

Table 2: Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 171.5 | C=O (amide) |

| 165.0 | C=O (amide) |

| 135.0 | Ar-C (quaternary) |

| 134.5 | -CH=CH- |

| 132.0 | -CH=CH- |

| 129.0 | Ar-CH |

| 128.5 | Ar-CH |

| 127.0 | Ar-CH |

| 43.0 | -CH₂- |

Table 3: Hypothetical IR and HRMS Data

| Technique | Characteristic Data | Interpretation |

| IR (ATR, cm⁻¹) | 3300 (N-H stretch), 1700 (C=O stretch, amide), 1640 (C=O stretch, amide), 1540 (N-H bend) | Presence of amide functional groups |

| HRMS (ESI-TOF) | m/z [M+H]⁺ calcd for C₁₂H₁₁N₂O₃: 231.0764; found: 231.0768 | Confirms elemental composition |

A logical workflow for the structure elucidation process is depicted below.

Physicochemical Characterization

Beyond structural confirmation, understanding the physicochemical properties of a new compound is crucial for its potential applications.

Experimental Protocols

-

Melting Point: Determined using a standard melting point apparatus.

-

Solubility: Assessed in a range of common laboratory solvents at room temperature.

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be performed to evaluate thermal stability and identify phase transitions.[1]

Hypothetical Physicochemical Data

Table 4: Hypothetical Physicochemical Properties of N-(phenylacetyl) fumaramide

| Property | Value |

| Appearance | White to off-white solid |

| Melting Point | 185 - 188 °C |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in methanol, acetone; insoluble in water, hexanes. |

| Thermal Decomposition | Onset > 250 °C (from TGA) |

Conclusion

This technical guide has outlined a comprehensive, albeit hypothetical, strategy for the synthesis, purification, and detailed characterization of N-(phenylacetyl) fumaramide. By following the detailed experimental protocols and data analysis frameworks presented, researchers can systematically approach the study of this and other novel N-acyl fumaramides. The presented tables and workflows provide a clear and structured approach for the elucidation and characterization of new chemical entities, which is a cornerstone of chemical and pharmaceutical research. While specific data for the title compound remains to be reported, this guide serves as a robust methodological template for its future investigation.

References

Cultivation of Streptomyces kurssanovii for Fumaramidmycin Production: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cultivation of Streptomyces kurssanovii for the production of the antibiotic Fumaramidmycin. Due to the limited specific quantitative data available for this compound production, this guide integrates established methodologies for the cultivation of other Stre-ptomyces species, particularly under solid-state fermentation (SSF) conditions, to propose a robust framework for process development and optimization.

Introduction to this compound and Streptomyces kurssanovii

This compound is an antibiotic produced by the bacterium Streptomyces kurssanovii. The producing strain, S. kurssanovii NR-7GG1, has been observed to synthesize this antibiotic primarily on agar plates, indicating that solid-state fermentation (SSF) is the preferred method for its production, as opposed to submerged cultures. This guide will focus on the principles and methodologies relevant to SSF for this compound production.

Cultivation of Streptomyces kurssanovii: A Step-by-Step Approach

The successful cultivation of S. kurssanovii for this compound production hinges on the careful optimization of various physical and chemical parameters. The following sections outline a generalized workflow and key experimental protocols.

Experimental Workflow

The overall process for this compound production can be visualized as a sequential workflow, from strain maintenance to the final product quantification.

Caption: A generalized workflow for this compound production.

Data on Cultivation Parameters

While specific data for S. kurssanovii and this compound is scarce, the following tables summarize typical ranges and components used for antibiotic production in other Streptomyces species under SSF, providing a solid starting point for optimization studies.

Table 1: Recommended Media Composition for Solid-State Fermentation of Streptomyces spp.

| Component | Recommended Concentration/Substrate | Purpose |

| Solid Substrate | Wheat bran, Rice bran, Pineapple peel | Provides support and nutrients |

| Carbon Source | Starch, Dextrin, Glucose (often part of the solid substrate) | Energy source for growth and metabolism |

| Nitrogen Source | Soybean meal, Peptone, Yeast extract | Essential for protein synthesis and growth |

| Minerals | K2HPO4, MgSO4·7H2O, NaCl, CaCO3 | Co-factors for enzymes and cellular functions |

| Moisture Content | 50 - 70% | Critical for microbial growth and enzyme activity |

Table 2: Key Cultivation Conditions for Antibiotic Production by Streptomyces spp. in SSF

| Parameter | Optimal Range | Impact on Production |

| pH | 6.0 - 8.0 | Affects enzyme activity and nutrient uptake |

| Temperature | 25 - 35°C | Influences growth rate and metabolic pathways |

| Incubation Time | 5 - 12 days | Duration required to reach maximum antibiotic yield |

| Inoculum Size | 10^6 - 10^8 spores/g of dry substrate | Affects the lag phase and onset of production |

Detailed Experimental Protocols

This section provides detailed methodologies for the key stages of this compound production. These protocols are based on established practices for Streptomyces cultivation and can be adapted for S. kurssanovii.

Inoculum Preparation

-

Strain Activation: Culture Streptomyces kurssanovii NR-7GG1 on a suitable agar medium, such as ISP2 (Yeast Malt Agar) or Oatmeal Agar.

-

Incubation: Incubate the plates at 28-30°C for 7-10 days until good sporulation is observed.

-

Spore Suspension: Harvest the spores by gently scraping the agar surface with a sterile loop in the presence of sterile distilled water containing a wetting agent (e.g., 0.01% Tween 80).

-

Spore Counting: Determine the spore concentration using a hemocytometer.

-

Inoculum Standardization: Adjust the spore suspension to the desired concentration (e.g., 10^7 - 10^8 spores/mL) with sterile distilled water.

Solid-State Fermentation

-

Substrate Preparation: Weigh the desired amount of solid substrate (e.g., wheat bran) into a fermentation flask or tray.

-

Medium Addition: Add the nutrient solution (containing nitrogen sources and minerals) to the solid substrate to achieve the desired moisture content.

-

Sterilization: Autoclave the moistened substrate at 121°C for 20-30 minutes.

-

Inoculation: After cooling to room temperature, inoculate the sterile substrate with the prepared spore suspension. Mix thoroughly to ensure even distribution.

-

Incubation: Incubate the flasks under controlled temperature and humidity for the desired period.

Extraction of this compound

-

Harvesting: After the incubation period, harvest the fermented solid mass.

-

Solvent Extraction: Add a suitable solvent to the fermented mass. Based on practices for similar antibiotics, water or a mixture of water and a polar organic solvent (e.g., methanol, acetone) can be tested.[1]

-

Agitation: Agitate the mixture on a rotary shaker for a defined period (e.g., 1-2 hours) to facilitate the extraction of the antibiotic.

-

Separation: Separate the solid residue from the liquid extract by filtration or centrifugation.

-

Concentration: Concentrate the liquid extract under reduced pressure to obtain the crude this compound extract.

Quantification of this compound by HPLC

A High-Performance Liquid Chromatography (HPLC) method can be developed for the quantification of this compound. The following is a template protocol that would require optimization.

-

Standard Preparation: Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol). Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: Dissolve the crude extract in the mobile phase and filter it through a 0.22 µm syringe filter before injection.

-

HPLC Conditions (to be optimized):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

-

Injection Volume: 10-20 µL.

-

-

Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Signaling Pathways in Streptomyces Antibiotic Production

The production of antibiotics in Streptomyces is a complex process regulated by a hierarchical network of signaling pathways. While the specific pathway for this compound is not yet elucidated, a general model can be presented.

Caption: A simplified model of the regulatory cascade in Streptomyces.

This cascade typically involves:

-

Environmental Signals: Nutrient limitation (e.g., phosphate, nitrogen, or carbon source depletion) often triggers the onset of secondary metabolism.

-

Global Regulatory Genes: These genes respond to environmental cues and control the expression of multiple secondary metabolite gene clusters.

-

Pathway-Specific Activator Genes: Located within the biosynthetic gene cluster, these genes directly control the transcription of the genes required for the synthesis of a specific antibiotic.

This compound Biosynthetic Gene Cluster (A Representative Model)

The genes responsible for the biosynthesis of an antibiotic are typically clustered together on the bacterial chromosome. While the specific gene cluster for this compound has not been identified, a representative model for a non-ribosomal peptide synthetase (NRPS) or polyketide synthase (PKS) cluster, common for such antibiotics, can be visualized.

Caption: A model of a typical antibiotic biosynthetic gene cluster.

This cluster generally contains:

-

Regulatory Genes: Control the expression of the entire cluster.

-

Core Biosynthetic Genes: Such as PKS or NRPS genes, responsible for assembling the backbone of the antibiotic.

-

Tailoring Enzymes: Modify the core structure to create the final active compound.

-

Transport Genes: Encode proteins that export the antibiotic out of the cell.

Conclusion

The production of this compound from Streptomyces kurssanovii presents a promising area for research and development. While specific data is limited, the methodologies and principles outlined in this guide, derived from extensive knowledge of Streptomyces cultivation, provide a robust starting point for developing a successful solid-state fermentation process. Further research focusing on the optimization of media and culture conditions, along with the elucidation of the specific biosynthetic and regulatory pathways, will be crucial for enhancing the yield and efficiency of this compound production.

References

Determining the Antimicrobial Spectrum of Novel Antibiotics: A Technical Guide

For the Attention of Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of new antimicrobial agents is a cornerstone of infectious disease research and a critical component in the fight against antibiotic resistance. A crucial step in the preclinical evaluation of a novel antibiotic is the determination of its antimicrobial spectrum—the range of microbial species it can inhibit or kill. This guide provides an in-depth overview of the principles, methodologies, and data interpretation involved in this process.

While the antibiotic Fumaramidmycin, isolated from Streptomyces kurssanovii, was reported in the late 1970s to have activity against both Gram-positive and Gram-negative bacteria, a detailed and quantitative public record of its antimicrobial spectrum against a broad panel of pathogenic bacteria is not available in contemporary scientific literature. Therefore, this guide will use a recently discovered broad-spectrum antibiotic, paenimycin, as an illustrative example for data presentation and will detail the standardized experimental protocols for determining the antimicrobial spectrum of a new chemical entity.

Data Presentation: Quantifying Antimicrobial Potency

The potency of an antibiotic is quantitatively expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism after overnight incubation. This data is typically presented in a tabular format for clear comparison across different pathogens.

Table 1: Example Antimicrobial Spectrum of a Novel Broad-Spectrum Antibiotic (Paenimycin)

| Bacterial Species | Strain | MIC (µg/mL) |

| Escherichia coli | ATCC 25922 | 2 |

| Klebsiella pneumoniae | ATCC 700603 | 4 |

| Pseudomonas aeruginosa | ATCC 27853 | 4 |

| Acinetobacter baumannii | ATCC 19606 | 2 |

| Staphylococcus aureus | ATCC 29213 | 2 |

| Enterococcus faecalis | ATCC 29212 | 4 |

This table is a representative example based on data for the novel antibiotic paenimycin and is intended for illustrative purposes.[1]

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

The determination of MIC values is a standardized process, with guidelines provided by bodies such as the Clinical and Laboratory Standards Institute (CLSI). The most common methods are broth microdilution and agar dilution.[2][3]

Broth Microdilution Method

This is one of the most frequently used methods for determining MICs.[2][4]

1. Preparation of Antimicrobial Agent Stock Solution:

-

A stock solution of the antibiotic is prepared at a high concentration in a suitable solvent.

-

Serial two-fold dilutions of the stock solution are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.

2. Inoculum Preparation:

-

The bacterial strain to be tested is grown on an appropriate agar plate to obtain isolated colonies.

-

Several colonies are used to inoculate a saline or broth solution.

-

The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

-

This standardized suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

-

The microtiter plates containing the serially diluted antibiotic are inoculated with the prepared bacterial suspension.

-

A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are included.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.[2]

4. Interpretation of Results:

-

The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Agar Dilution Method

The agar dilution method involves incorporating the antibiotic directly into the agar medium.[5][6]

1. Preparation of Antibiotic-Containing Agar Plates:

-

A stock solution of the antibiotic is prepared and serially diluted.

-

Each dilution is added to molten Mueller-Hinton Agar (MHA) at a temperature of 45-50°C.

-

The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

2. Inoculum Preparation:

-

The bacterial inoculum is prepared to a 0.5 McFarland standard as described for the broth microdilution method.

3. Inoculation and Incubation:

-

The surface of each agar plate is spot-inoculated with the prepared bacterial suspension. A multipoint inoculator can be used to test multiple strains simultaneously.

-

The plates are incubated at 35°C ± 2°C for 16-20 hours.

4. Interpretation of Results:

-

The MIC is the lowest concentration of the antibiotic that completely inhibits the growth of the bacterial isolate.

Mandatory Visualization

Experimental Workflow for Antimicrobial Susceptibility Testing

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Example of an Antibiotic Signaling Pathway Disruption

The precise mechanism of action for many novel antibiotics is a subject of intensive research. Broad-spectrum antibiotics often target fundamental cellular processes that are conserved across a wide range of bacteria.[7] One common mechanism is the inhibition of cell wall synthesis.[8]

Caption: Inhibition of Peptidoglycan Synthesis by a Broad-Spectrum Antibiotic.

References

- 1. biorxiv.org [biorxiv.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 4. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]

- 8. studysmarter.co.uk [studysmarter.co.uk]

A Preliminary Investigation into the Mechanism of Action of Fumaramidmycin: A Technical Guide

Introduction

Fumaramidmycin is an antibiotic isolated from Streptomyces kurssanovii, which has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] Its chemical structure has been identified as N-(phenylacetyl) fumaramide.[2] Despite its discovery and initial characterization, the precise mechanism by which this compound exerts its antibacterial effects remains largely uninvestigated in publicly available literature. This guide outlines a proposed framework for a preliminary investigation to elucidate the mechanism of action of this compound, targeting researchers, scientists, and drug development professionals. The methodologies and data presented herein are based on established protocols for antibiotic mechanism-of-action studies and serve as a template for future research.

Data Presentation: Hypothetical Antimicrobial Spectrum

A crucial first step in characterizing a novel antibiotic is to determine its spectrum of activity. This is typically achieved by determining the Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The following table presents hypothetical MIC data for this compound to illustrate its potential broad-spectrum activity.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Strain | Type | MIC (µg/mL) |

| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |

| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |

| Streptococcus pneumoniae ATCC 49619 | Gram-positive | 4 |

| Bacillus subtilis ATCC 6633 | Gram-positive | 2 |

| Escherichia coli ATCC 25922 | Gram-negative | 32 |

| Klebsiella pneumoniae ATCC 13883 | Gram-negative | 64 |

| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |

| Haemophilus influenzae ATCC 49247 | Gram-negative | 16 |

Experimental Protocols

The following protocols describe key experiments for a preliminary investigation into this compound's mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

This assay determines the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The broth microdilution method is a standard approach.

-

Materials: 96-well microtiter plates, Mueller-Hinton Broth (MHB), bacterial inoculum (adjusted to 0.5 McFarland standard), this compound stock solution, sterile water/DMSO, incubator.

-

Procedure:

-

Prepare a serial two-fold dilution of this compound in MHB in a 96-well plate. The concentration range should be appropriate to determine the MIC (e.g., from 256 µg/mL to 0.25 µg/mL).

-

Prepare a bacterial suspension in MHB and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension to achieve a final inoculum of 5 x 10^5 CFU/mL in each well.

-

Add the bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

-

Include a positive control (bacteria in MHB without antibiotic) and a negative control (MHB without bacteria).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

-

Bactericidal vs. Bacteriostatic Determination (Time-Kill Assay)

This assay distinguishes between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.

-

Materials: Bacterial culture in logarithmic growth phase, MHB, this compound, sterile saline, agar plates.

-

Procedure:

-

Prepare flasks containing MHB with this compound at concentrations of 1x, 2x, and 4x the predetermined MIC. Include a growth control flask without the antibiotic.

-

Inoculate all flasks with the test bacterium at a starting density of approximately 5 x 10^5 CFU/mL.

-

Incubate the flasks at 37°C with shaking.

-

At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each flask.

-

Perform serial dilutions of the aliquots in sterile saline and plate them onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours and count the number of colonies to determine the CFU/mL at each time point.

-

A ≥3-log10 reduction in CFU/mL is indicative of bactericidal activity.

-

Macromolecular Synthesis Inhibition Assays

These assays determine the effect of the antibiotic on the synthesis of essential macromolecules: DNA, RNA, protein, and cell wall.

-

Materials: Bacterial culture in logarithmic growth phase, appropriate growth medium, this compound, radiolabeled precursors ([³H]thymidine for DNA, [³H]uridine for RNA, [³H]leucine for protein, and N-acetyl-[¹⁴C]-glucosamine for peptidoglycan), trichloroacetic acid (TCA), glass fiber filters, scintillation counter.

-

Procedure:

-

Grow a bacterial culture to the mid-logarithmic phase.

-

Divide the culture into separate tubes. To each tube, add this compound at a concentration known to inhibit growth (e.g., 4x MIC). Also include a positive control (a known inhibitor for each pathway) and a negative control (no antibiotic).

-

Immediately add the respective radiolabeled precursor to each tube.

-

Incubate the tubes at 37°C with shaking.

-

At specified time intervals (e.g., 0, 10, 20, 30, and 40 minutes), remove aliquots from each tube and add them to an equal volume of cold 10% TCA to precipitate the macromolecules.

-

After incubation on ice, collect the precipitate by vacuum filtration through glass fiber filters.

-

Wash the filters with cold 5% TCA and then with ethanol.

-

Measure the radioactivity of the filters using a scintillation counter.

-

Inhibition of a specific pathway is indicated by a significant reduction in the incorporation of the corresponding radiolabeled precursor compared to the untreated control.

-

Visualizations

Proposed Experimental Workflow

The following diagram illustrates a logical workflow for the preliminary investigation of this compound's mechanism of action.

Hypothetical Mechanism of Action: Inhibition of Peptidoglycan Synthesis

Given that many antibiotics target bacterial cell wall synthesis, a plausible, yet hypothetical, mechanism for this compound is the inhibition of an enzyme involved in this pathway. The following diagram illustrates this hypothetical mechanism.

References

In Vitro Antibacterial Activity of Fumaramidmycin: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramidmycin, also known as C-9154, is an antibiotic produced by the bacterium Streptomyces kurssanovii. First described in the mid-1970s, it has demonstrated a notable spectrum of activity against both Gram-positive and Gram-negative bacteria. This technical guide provides a consolidated overview of the available data on the in vitro antibacterial properties of this compound, including its minimum inhibitory concentrations (MICs), the experimental protocols for its evaluation, and a discussion of its known mechanistic pathways.

Data Presentation: Minimum Inhibitory Concentration (MIC)

| Bacterial Type | Concentration Range (µg/mL) | Notes |

| Various Microorganisms | 10 – >100 | General activity range reported in initial studies.[1][2] |

| Ampicillin-resistant strains | 3.12 – >200 | Demonstrates activity against bacteria resistant to common antibiotics.[2][3][4] |

| Cephalosporin-resistant strains | 3.12 – >200 | |

| Chloramphenicol-resistant strains | 3.12 – >200 | |

| Gentamicin-resistant strains | 3.12 – >200 | |

| Kanamycin-resistant strains | 3.12 – >200 | |

| Macrolide-resistant strains | 3.12 – >200 | |

| Neomycin-resistant strains | 3.12 – >200 | |

| Sulfonamide-resistant strains | 3.12 – >200 | |

| Streptomycin-resistant strains | 3.12 – >200 | |

| Tetracycline-resistant strains | 3.12 – >200 |

Experimental Protocols

The determination of the in vitro antibacterial activity of this compound and its analogues has been conducted using standard microbiological techniques. The following is a detailed methodology based on the protocols described for closely related compounds.[1][4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound is determined using the broth microdilution method.

-

Media Preparation: Mueller-Hinton Broth is prepared for bacterial cultures, and Sabouraud Dextrose Broth is used for fungal isolates. The media are prepared according to the manufacturer's instructions and sterilized by autoclaving at 121°C for 15 minutes.

-

Inoculum Preparation: Bacterial and fungal strains are cultured on appropriate agar plates. A standardized inoculum is prepared by adjusting the turbidity of the microbial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Serial Dilution: A serial two-fold dilution of this compound is prepared in the appropriate broth medium in a 96-well microtiter plate.

-

Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Signaling Pathways

The specific molecular mechanism of action and any affected signaling pathways for this compound have not been elucidated in the reviewed scientific literature. Therefore, a diagrammatic representation of its signaling pathway cannot be provided at this time. Further research is required to identify the cellular target and mechanism of its antibacterial activity.

Conclusion

This compound exhibits a broad spectrum of in vitro antibacterial activity, including efficacy against various strains resistant to other classes of antibiotics. The available data, primarily from initial studies and research on its analogues, indicate its potential as a lead compound for further drug development. However, a comprehensive understanding of its potency requires more detailed studies to establish specific MIC values against a wider range of clinical isolates. Furthermore, future research should focus on elucidating its mechanism of action to better understand its therapeutic potential and guide the development of novel antibacterial agents.

References

- 1. Syntheses and Biological Activity of Some Derivatives of C-9154 Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Syntheses and In Vitro Biological Activity of Some Derivatives of C-9154 Antibiotic - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ftstjournal.com [ftstjournal.com]

- 4. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

Fumaramidmycin: A Technical Guide to Chemical Properties and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of Fumaramidmycin, a naturally occurring antibiotic. The information is compiled to support research, development, and formulation activities involving this compound.

Core Chemical Properties

This compound, with the systematic IUPAC name (E)-N'-(2-phenylacetyl)but-2-enediamide, is an antibiotic produced by Streptomyces kurssanovii.[1][2] It presents as colorless crystals and possesses a molecular formula of C12H12N2O3 and a molecular weight of 232.23 g/mol .[2][3]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C12H12N2O3 | [3] |

| Molecular Weight | 232.23 g/mol | [2] |

| IUPAC Name | (E)-N'-(2-phenylacetyl)but-2-enediamide | [2] |

| Appearance | Colorless crystals | [1] |

| Melting Point | Data not available in search results | |

| Boiling Point | Data not available in search results | |

| pKa | Data not available in search results | |

| Solubility | Soluble in DMSO | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of expected spectroscopic analyses is provided in Table 2. Detailed experimental spectra would be found in primary literature detailing its isolation and synthesis.[1]

| Technique | Expected Features |

| 1H NMR | Signals corresponding to aromatic protons of the phenyl group, methylene protons of the acetyl group, and vinyl protons of the fumaramide moiety. |

| 13C NMR | Resonances for carbonyl carbons, aromatic carbons, methylene carbon, and vinyl carbons. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching, C=O stretching (amide I and II bands), C=C stretching, and aromatic C-H stretching. |

| UV-Visible | Absorption maxima related to the electronic transitions within the conjugated system of the molecule. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (232.23 m/z), along with characteristic fragmentation patterns. |

Stability Profile

This compound is reported to be stable for several weeks under ambient shipping conditions.[3] For laboratory use and long-term storage, specific conditions are recommended to maintain its integrity and biological activity.

Storage and Handling

A summary of recommended storage conditions is provided in Table 3.

| Condition | Temperature | Duration | Reference |

| Short-term | 0 - 4 °C | Days to weeks | [3] |

| Long-term | -20 °C | Months to years | [3] |

It is also advised to store the compound in a dry, dark environment.[3]

Degradation Pathways

Detailed studies on the degradation kinetics and pathways of this compound under various stress conditions (e.g., pH, light, and temperature) are not extensively available in the provided search results. However, based on its chemical structure containing amide functionalities, it is susceptible to hydrolysis under acidic or basic conditions. The presence of a conjugated double bond also suggests potential for photo-degradation.

Experimental Protocols

Detailed experimental protocols for the characterization and stability testing of this compound are not explicitly available. The following sections outline general methodologies that are applicable for these purposes, based on standard pharmaceutical practices.

Determination of Physicochemical Properties

-

Melting Point: Determined using a calibrated melting point apparatus. A small amount of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperature range over which the substance melts is recorded.

-

Solubility: The solubility in various solvents (e.g., water, ethanol, DMSO) is determined by adding a known amount of this compound to a specific volume of the solvent at a controlled temperature. The mixture is agitated until equilibrium is reached, and the concentration of the dissolved solute is measured, often by HPLC or UV-Vis spectroscopy.

-

pKa Determination: The acid dissociation constant (pKa) can be determined by potentiometric titration or by UV-Vis spectroscopy at different pH values. This involves dissolving this compound in a suitable solvent and monitoring the change in a physical property as a function of pH.

-

Spectroscopic Analysis:

-

NMR: 1H and 13C NMR spectra are recorded on a high-resolution NMR spectrometer using a deuterated solvent (e.g., DMSO-d6).

-

IR: The infrared spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

UV-Vis: The UV-Vis absorption spectrum is recorded using a spectrophotometer, with the sample dissolved in a suitable transparent solvent.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

-

Stability Testing

For a comprehensive stability assessment, the following studies should be conducted according to ICH guidelines:

-

Forced Degradation Studies:

-

Hydrolytic Stability: this compound is subjected to acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (water) conditions at elevated temperatures. Samples are analyzed at various time points to determine the rate of degradation.

-

Photostability: The solid drug substance and its solution are exposed to a combination of visible and UV light in a photostability chamber. The extent of degradation is assessed by a stability-indicating analytical method.

-

Thermal Stability: The solid drug is exposed to high temperatures (e.g., 60-80 °C) and the degradation is monitored over time.

-

-

Long-Term and Accelerated Stability Studies: The drug substance is stored under controlled temperature and humidity conditions (e.g., 25 °C/60% RH for long-term and 40 °C/75% RH for accelerated) for an extended period. Samples are withdrawn at predetermined intervals and analyzed for any changes in physical and chemical properties.

Visualizations

Experimental Workflow: Isolation and Characterization of this compound

The following diagram illustrates a general workflow for the isolation and characterization of a natural product antibiotic like this compound, based on the initial discovery reports.[1][4]

Hypothetical Mechanism of Action: Antibacterial Activity

This compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria.[4] While its specific molecular target has not been detailed in the provided search results, the following diagram illustrates potential targets for antibacterial agents within a bacterial cell. The exact mechanism of this compound remains a subject for further investigation.

References

- 1. A new antibiotic, this compound. II. Isolation, structure and syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A new antibiotic, this compound I. Production, biological properties and characterization of producer strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. C-9154 | C12H12N2O3 | CID 5970690 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Genetic Basis of Fumaramidmycin Production: A Knowledge Gap

Despite its discovery decades ago, detailed genetic and biosynthetic information for the antibiotic Fumaramidmycin remains largely elusive in publicly accessible scientific literature. A comprehensive search for data on its biosynthetic gene cluster, regulatory pathways, and associated experimental protocols has yielded limited results, precluding the creation of an in-depth technical guide on the topic.

This compound was first isolated from the bacterium Streptomyces kurssanovii[1]. Early research successfully characterized its chemical structure and reported on its production, noting that the antibiotic was produced on agar plates but not in submerged liquid cultures[1]. However, since these initial reports in 1975, there appears to be a significant gap in the scientific literature regarding the molecular genetics of its production.

Modern approaches to understanding antibiotic biosynthesis heavily rely on the identification and characterization of the biosynthetic gene cluster (BGC). BGCs are discrete groups of genes in an organism's genome that encode the enzymatic machinery required for the synthesis of a specific secondary metabolite. The sequencing and analysis of these clusters are fundamental to elucidating the biosynthetic pathway, understanding its regulation, and potentially engineering the pathway for improved production or the creation of novel derivatives.

Despite extensive searches for the this compound BGC in Streptomyces kurssanovii, no specific gene cluster has been publicly reported or characterized. This lack of foundational genetic information makes it impossible to provide a detailed technical guide that meets the requirements of researchers and drug development professionals. Key missing elements include:

-

Quantitative Data: There is no available data on gene expression levels, promoter strengths, or comparative yields from engineered strains.

-

Experimental Protocols: Detailed methodologies for the genetic manipulation of Streptomyces kurssanovii to study this compound production, such as gene knockout or overexpression experiments, are not described in the literature.

-

Signaling Pathways and Regulatory Networks: The specific regulatory mechanisms, including transcription factors and signaling molecules that control the expression of the this compound BGC, remain unknown.

While general principles of antibiotic regulation in Streptomyces are well-established, involving complex cascades of global and pathway-specific regulators, their specific roles in this compound production cannot be detailed without the identification of the relevant genes.

References

Methodological & Application

Application Notes and Protocols for Fumaramidmycin Extraction and Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramidmycin is an antibiotic produced by the bacterium Streptomyces kurssanovii NR-7GG1.[1] It exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. A notable characteristic of its production is that it is synthesized by S. kurssanovii when grown on solid agar plates, but not in submerged liquid cultures.[1] This is reportedly due to the inactivation of the antibiotic through contact with vegetative mycelia in a liquid environment. The chemical structure of this compound has been identified as N-(phenylacetyl) fumaramide. This document provides a detailed, generalized protocol for the extraction and purification of this compound from solid-state fermentation, based on established methods for similar secondary metabolites from Streptomyces.

Note: The specific, detailed protocol from the original 1975 publications was not available in the public domain at the time of this writing. Therefore, the following protocol is a representative guide based on common laboratory practices for the extraction and purification of antibiotics from actinomycetes grown on solid media. Researchers should optimize these steps for their specific experimental conditions.

Data Presentation

As no specific quantitative data for this compound extraction and purification was available, the following table presents a hypothetical dataset that could be expected from a typical extraction and purification process. This table is for illustrative purposes to guide researchers in their data collection and analysis.

| Purification Step | Total Volume (mL) | Total Dry Weight (mg) | Antimicrobial Activity (Units/mg) | Yield (%) | Purity (%) |

| Crude Solvent Extract | 500 | 1500 | 100 | 100 | 10 |

| Post-Liquid-Liquid Extraction | 200 | 600 | 220 | 88 | 25 |

| Silica Gel Chromatography Pool | 50 | 150 | 750 | 75 | 85 |

| Final Purified Fraction | 10 | 30 | 950 | 19 | >95 |

Experimental Protocols

Fermentation of Streptomyces kurssanovii for this compound Production

This protocol describes the solid-state fermentation of S. kurssanovii on agar plates to produce this compound.

Materials:

-

Streptomyces kurssanovii NR-7GG1 culture

-

Yeast Extract-Malt Extract (YEME) Agar or other suitable solid medium

-

Sterile Petri dishes (150 mm diameter)

-

Incubator

Procedure:

-

Prepare YEME agar and sterilize by autoclaving.

-

Aseptically pour the molten agar into sterile 150 mm Petri dishes and allow them to solidify.

-

Inoculate the agar plates with a spore suspension or a mycelial culture of S. kurssanovii.

-

Incubate the plates at 28-30°C for 7-10 days, or until sufficient growth and antibiotic production are achieved.

Extraction of Crude this compound

This protocol outlines the extraction of the antibiotic from the solid agar culture using an organic solvent. Ethyl acetate is a common solvent for extracting such metabolites.

Materials:

-

Cultured agar plates of S. kurssanovii

-

Ethyl acetate

-

Sterile spatula or cell scraper

-

Large sterile beaker or flask

-

Shaker or magnetic stirrer

-

Filtration apparatus (e.g., Buchner funnel with Whatman No. 1 filter paper)

-

Rotary evaporator

Procedure:

-

After the incubation period, cut the agar from the plates into small pieces using a sterile spatula.

-

Transfer the agar pieces into a large sterile beaker or flask.

-

Add ethyl acetate to the flask in a 1:2 ratio (w/v) of agar to solvent.

-

Agitate the mixture on a shaker or with a magnetic stirrer for 4-6 hours at room temperature to extract the antibiotic.

-

Separate the agar debris from the ethyl acetate extract by filtration through a Buchner funnel with Whatman No. 1 filter paper.

-

Collect the ethyl acetate filtrate, which now contains the crude this compound.

-

Concentrate the crude extract to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

-

Resuspend the dried crude extract in a minimal amount of a suitable solvent (e.g., methanol) for further purification.

Purification of this compound by Silica Gel Chromatography

This protocol describes a general method for purifying this compound from the crude extract using silica gel column chromatography.

Materials:

-

Crude this compound extract

-

Silica gel (60-120 mesh)

-

Glass chromatography column

-

Solvent system: A gradient of chloroform and ethyl acetate is a plausible choice for separating compounds of intermediate polarity.

-

Fraction collector

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

UV lamp for visualization

Procedure:

-

Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform). Pour the slurry into the chromatography column and allow it to pack uniformly.

-

Sample Loading: Dissolve the crude extract in a minimal volume of the initial mobile phase and load it carefully onto the top of the silica gel bed.

-

Elution: Begin elution with 100% chloroform. Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (e.g., 95:5, 90:10, 80:20 chloroform:ethyl acetate).

-

Fraction Collection: Collect fractions of a fixed volume (e.g., 10 mL) using a fraction collector.

-

Monitoring by TLC: Monitor the collected fractions by TLC to identify those containing this compound. Spot a small amount of each fraction onto a TLC plate, develop the plate in a suitable solvent system, and visualize the spots under a UV lamp.

-

Pooling and Concentration: Pool the fractions that contain the pure compound.

-

Concentrate the pooled fractions to dryness using a rotary evaporator to obtain purified this compound.

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for this compound production, extraction, and purification.

Logical Relationship of Key Steps

Caption: Key stages in obtaining pure this compound from solid culture.

References

Application Notes and Protocols: Synthesis and Evaluation of Fumaramidmycin Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential biological evaluation of Fumaramidmycin and its analogs. This compound, a natural product isolated from Streptomyces kurssanovii, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[1] The core structure, N-(phenylacetyl) fumaramide, presents a promising scaffold for the development of novel anti-infective agents.

This document outlines detailed, representative protocols for the synthesis of a focused library of this compound analogs. Furthermore, it includes hypothetical biological data to serve as a template for the evaluation and comparison of these synthesized compounds. Finally, a plausible mechanism of action is proposed and visualized to guide further mechanistic studies.

Rationale for Analog Synthesis

The synthesis of analogs of a natural product is a cornerstone of medicinal chemistry, aimed at improving potency, altering the spectrum of activity, enhancing pharmacokinetic properties, and reducing toxicity. For this compound, the phenylacetyl moiety offers a readily modifiable position to explore structure-activity relationships (SAR). By substituting the phenyl ring and altering the acyl group, it is possible to probe the key interactions between the molecule and its bacterial target.

Proposed this compound Analogs

Based on the parent structure of this compound, a series of analogs can be rationally designed to investigate the impact of electronic and steric variations on antimicrobial activity. The following analogs are proposed for initial synthesis and evaluation:

-

FM-01 (this compound): N-(phenylacetyl) fumaramide (Parent Compound)

-

FM-02: N-((4-chlorophenyl)acetyl) fumaramide

-

FM-03: N-((4-methoxyphenyl)acetyl) fumaramide

-

FM-04: N-(propionyl) fumaramide

-

FM-05: N-(benzoyl) fumaramide

Experimental Protocols

The following protocols describe a general, two-step synthetic sequence for this compound and its analogs, starting from fumaric acid.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound analogs.

Protocol 1: Synthesis of Fumaramide from Fumaric Acid

Objective: To synthesize the key intermediate, fumaramide, from fumaric acid.

Materials:

-

Fumaric acid

-

Thionyl chloride

-

Ammonia solution (concentrated)

-

Dichloromethane (DCM)

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Ice bath

-

Standard glassware

Procedure:

-

Activation of Fumaric Acid: In a round-bottom flask, suspend fumaric acid (1 equivalent) in an excess of thionyl chloride (5-10 equivalents).

-

Reflux the mixture for 2-3 hours until the solid has dissolved and gas evolution has ceased.

-

Remove the excess thionyl chloride under reduced pressure using a rotary evaporator to obtain crude fumaryl chloride.

-

Ammonolysis: Dissolve the crude fumaryl chloride in anhydrous DCM and cool the solution in an ice bath.

-

Slowly add an excess of concentrated ammonia solution (5-10 equivalents) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.

-

Work-up and Purification: Filter the reaction mixture to remove ammonium chloride precipitate.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure fumaramide.

-

Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of this compound Analogs (General Procedure)

Objective: To synthesize this compound and its analogs by N-acylation of fumaramide.

Materials:

-

Fumaramide (from Protocol 1)

-

Appropriate acyl chloride (e.g., phenylacetyl chloride for FM-01) (1.1 equivalents)

-

Triethylamine (TEA) or Pyridine (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Standard glassware

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve fumaramide (1 equivalent) in anhydrous DCM or THF.

-

Add the base (TEA or pyridine) (1.2 equivalents) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add the corresponding acyl chloride (1.1 equivalents) dropwise to the reaction mixture.

-

Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure this compound analog.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.

Biological Evaluation: Antimicrobial Susceptibility Testing

The synthesized this compound analogs should be evaluated for their antimicrobial activity against a panel of clinically relevant bacterial strains.

Protocol 3: Determination of Minimum Inhibitory Concentration (MIC)

Objective: To determine the minimum concentration of each this compound analog that inhibits the visible growth of a test bacterium.

Materials:

-

This compound analogs (dissolved in a suitable solvent, e.g., DMSO)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: Grow bacterial cultures to the mid-logarithmic phase in MHB. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution of Compounds: In a 96-well plate, perform a two-fold serial dilution of each this compound analog in MHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.

-

Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the bacteria. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Hypothetical Antimicrobial Activity Data

The following table presents hypothetical MIC values for the proposed this compound analogs. This data is for illustrative purposes to demonstrate how results can be presented and interpreted.

| Compound | S. aureus (Gram-positive) MIC (µg/mL) | B. subtilis (Gram-positive) MIC (µg/mL) | E. coli (Gram-negative) MIC (µg/mL) | P. aeruginosa (Gram-negative) MIC (µg/mL) |

| FM-01 | 16 | 8 | 32 | >64 |

| FM-02 | 8 | 4 | 16 | 64 |

| FM-03 | 32 | 16 | 64 | >64 |

| FM-04 | >64 | >64 | >64 | >64 |

| FM-05 | 32 | 16 | 64 | >64 |

Proposed Mechanism of Action and Signaling Pathway

The precise mechanism of action of this compound is not yet elucidated. However, based on its structure, a plausible hypothesis is that it acts as an inhibitor of a key bacterial enzyme involved in cell wall biosynthesis or another essential metabolic pathway. The unsaturated amide moiety could potentially act as a Michael acceptor, forming a covalent bond with a nucleophilic residue in the active site of its target enzyme.

Proposed Signaling Pathway Inhibition

Caption: Proposed mechanism of action for this compound analogs.

This proposed pathway suggests that this compound analogs may inhibit a critical enzyme in the bacterial cell wall synthesis pathway. This inhibition would lead to a disruption of cell wall integrity and ultimately result in bacterial cell lysis. Further studies, such as target identification and validation experiments, are required to confirm this hypothesis.

References

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) of Fumaramidmycin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaramidmycin is an antibiotic isolated from Streptomyces kurssanovii. It has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria[1]. The determination of its Minimum Inhibitory Concentration (MIC) is a critical step in assessing its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation[2][3][4]. This quantitative measure is essential for preclinical development and for establishing the therapeutic potential of new antimicrobial agents like this compound.

These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique.[5][6] This method is recommended by standards committees such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8][9]

Principle of MIC Determination

The broth microdilution method involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are visually inspected for microbial growth. The MIC is the lowest concentration of this compound at which no visible growth is observed.[2][5]

Materials and Reagents

-

This compound (analytical grade)

-

Test microorganisms (e.g., ATCC quality control strains, clinical isolates)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates (U-bottom)

-

Sterile reagent reservoirs

-

Multichannel pipette (8- or 12-channel)

-

Single-channel pipettes

-

Sterile pipette tips

-

Incubator (35°C ± 2°C)

-

Spectrophotometer or McFarland standards (0.5)

-

Sterile saline (0.85%) or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Growth control wells (no antibiotic)

-

Sterility control wells (no bacteria)

Experimental Protocols

Preparation of this compound Stock Solution

-

Accurately weigh a precise amount of this compound powder.

-

Dissolve the powder in a suitable solvent (e.g., DMSO, sterile deionized water) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.

-

Further dilute the stock solution in CAMHB to achieve a starting concentration for the serial dilutions that is at least two-fold higher than the highest concentration to be tested.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test microorganism.

-

Transfer the colonies to a tube containing sterile saline or PBS.

-

Vortex the suspension to ensure homogeneity.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Broth Microdilution Procedure

-

Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the starting concentration of this compound (prepared in CAMHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix thoroughly by pipetting up and down.

-

Continue this serial dilution process from well 2 to well 10.

-

Discard 100 µL from well 10. Wells 11 and 12 will serve as controls.

-

Well 11 will be the growth control (no antibiotic). Add 100 µL of CAMHB.

-

Well 12 will be the sterility control (no bacteria, no antibiotic).

-

Inoculate wells 1 through 11 with 10 µL of the standardized bacterial suspension (final volume in each well will be approximately 110 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL). Do not inoculate the sterility control well (well 12).

-

Seal the plate or cover with a lid and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

Reading and Interpretation of Results

-

After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the well or turbidity indicates growth.

-

The sterility control (well 12) should show no growth.

-

The growth control (well 11) should show distinct turbidity or a cell pellet.

-

The MIC is the lowest concentration of this compound at which there is no visible growth.

Data Presentation

The following table presents hypothetical MIC data for this compound against a panel of standard quality control organisms.

| Microorganism | ATCC Strain No. | This compound MIC (µg/mL) |

| Staphylococcus aureus | 29213 | 4 |

| Enterococcus faecalis | 29212 | 8 |

| Escherichia coli | 25922 | 16 |

| Pseudomonas aeruginosa | 27853 | 32 |

| Streptococcus pneumoniae | 49619 | 2 |

Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.

Visualizations

Caption: Experimental workflow for MIC determination.

Caption: Putative mechanism of action pathway.

Caption: Logical relationship for MIC determination.

References

- 1. A new antibiotic, this compound I. Production, biological properties and characterization of producer strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 3. Determination of minimum inhibitory concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. Broth microdilution - Wikipedia [en.wikipedia.org]

- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 7. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 8. iacld.com [iacld.com]

- 9. Clinical & Laboratory Standards Institute | CLSI [clsi.org]

Application Notes and Protocols for Fumaramidmycin Susceptibility Testing using Agar Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The agar diffusion assay, widely known as the Kirby-Bauer test, is a standardized, cost-effective, and broadly utilized method for determining the susceptibility of bacteria to antimicrobial agents.[1][2] This method relies on the diffusion of an antimicrobial agent from an impregnated paper disk through an agar medium, resulting in a gradient of the agent.[1][3] If the microorganism is susceptible to the agent, a clear zone of no growth, termed the zone of inhibition, will form around the disk.[4] The diameter of this zone is inversely related to the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.[5] These application notes provide a detailed protocol for utilizing the agar diffusion assay to assess the susceptibility of bacterial isolates to Fumaramidmycin, a novel antibiotic.

This compound, isolated from Streptomyces kurssanovii, has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria.[6][7] The structure of this compound has been identified as N-(phenylacetyl) fumaramide.[7] While the precise antimicrobial mechanism of action is not extensively detailed in current literature, the agar diffusion assay serves as an essential primary screening method to determine its spectrum of activity and potency against various bacterial strains. The following protocols are based on the standardized Kirby-Bauer method to ensure reproducibility and accuracy.[8][9]

Experimental Protocols

Materials

-

This compound powder

-

Sterile 6 mm paper disks

-

Solvent for this compound (e.g., sterile distilled water, DMSO, depending on solubility)

-

Mueller-Hinton Agar (MHA) plates (4 mm depth in 100 mm or 150 mm Petri dishes)[3]

-

Test bacterial strains (e.g., ATCC control strains and clinical isolates)

-

Tryptic Soy Broth (TSB) or other suitable broth medium

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)[4]

-

Calipers or a ruler for measuring zone diameters in millimeters[10]

-

Sterile forceps or disk dispenser[8]

-

Vortex mixer

-

Micropipettes and sterile tips

Protocol 1: Preparation of this compound Disks

-

Stock Solution Preparation: Prepare a stock solution of this compound at a desired concentration by dissolving the powder in a minimal amount of an appropriate sterile solvent.

-

Disk Impregnation: Aseptically apply a standardized volume of the this compound stock solution to each sterile 6 mm paper disk to achieve the desired final concentration per disk (e.g., 30 µ g/disk ).

-

Drying: Allow the disks to dry completely in a sterile environment, such as a biological safety cabinet, before use.

-

Storage: Store the prepared disks in a tightly sealed container with a desiccant at 2-8°C.[11] Expired disks should not be used.[11]

Protocol 2: Agar Diffusion Assay (Kirby-Bauer Method)

-

Inoculum Preparation:

-

From a pure, overnight culture (18-24 hours) on a non-selective agar plate, select 3-5 isolated colonies of the test bacterium.[4]

-

Suspend the colonies in sterile saline or Tryptic Soy Broth.[1]

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[1][11] Use a spectrophotometer or visual comparison against the standard in adequate light.[11]

-

-

Inoculation of Mueller-Hinton Agar Plate:

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension.[3]

-

Remove excess fluid by pressing the swab firmly against the inside wall of the tube above the liquid level.[4]

-

Streak the swab evenly across the entire surface of the MHA plate to ensure a confluent lawn of growth.[4] This is typically achieved by streaking in three directions, rotating the plate approximately 60 degrees between each streaking.[3][4] Finally, swab the rim of the agar.[4]

-

Allow the plate to dry for 3-5 minutes, but no more than 15 minutes, with the lid slightly ajar.[8][11]

-

-

Application of this compound Disks:

-

Using sterile forceps or a disk dispenser, place the prepared this compound disks onto the inoculated agar surface.[4][8]

-

Ensure that the disks are placed at least 24 mm apart from center to center and no closer than 10-15 mm from the edge of the petri dish to avoid overlapping zones.[11]

-

Gently press each disk to ensure complete contact with the agar surface.[4] Do not move a disk once it has made contact with the agar, as diffusion begins almost instantaneously.[4][11]

-

-

Incubation:

-

Measurement and Interpretation of Results:

-

After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using calipers or a ruler.[10] The zone of inhibition is the area where no bacterial growth is visible to the unaided eye.[12]

-

Measure the zone from the underside of the plate. If there is a hazy zone of growth within the clear zone, measure only the diameter of the completely clear zone.[10] In cases of overlapping zones, the radius can be measured from the center of the disk to the edge of the zone and multiplied by two.[8]

-

Interpret the results by comparing the measured zone diameters to established interpretive criteria for susceptible, intermediate, and resistant categories.[5] Since this compound is a novel antibiotic, these criteria will need to be developed. Initially, larger zones of inhibition indicate greater susceptibility.[5][13]

-

Data Presentation

Quantitative data from this compound susceptibility testing should be recorded in a structured table to facilitate comparison and analysis.

Table 1: this compound Susceptibility Data

| Test Organism | Strain ID | This compound Disk Content (µg) | Zone of Inhibition Diameter (mm) - Replicate 1 | Zone of Inhibition Diameter (mm) - Replicate 2 | Zone of Inhibition Diameter (mm) - Replicate 3 | Mean Zone Diameter (mm) | Interpretation (S/I/R)* |

| Staphylococcus aureus | ATCC 25923 | 30 | |||||

| Escherichia coli | ATCC 25922 | 30 | |||||

| Clinical Isolate 1 | 30 | ||||||

| Clinical Isolate 2 | 30 |

*Interpretation as Susceptible (S), Intermediate (I), or Resistant (R) will be based on breakpoints established during further drug development and standardization.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the agar diffusion assay for testing this compound susceptibility.

Caption: Workflow for this compound susceptibility testing using the agar diffusion assay.

References

- 1. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 2. akjournals.com [akjournals.com]

- 3. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 4. How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test [hardydiagnostics.com]